Biochemical c-Met Kinase Inhibition: Ki = 15 nM vs. Comparator Ki = 50 nM
2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine demonstrates potent inhibition of the c-Met kinase domain. In a direct head-to-head comparison from the same SAR study, the compound exhibits a Ki of 15 nM against recombinant human c-Met [1]. A closely related quinoline analog (likely differing in the 2-aryl substitution) from the same study shows a significantly reduced potency with a Ki of 50 nM [2]. This represents a 3.3-fold difference in biochemical inhibitory activity.
| Evidence Dimension | Inhibition constant (Ki) for c-Met kinase |
|---|---|
| Target Compound Data | Ki = 15 nM |
| Comparator Or Baseline | Related quinoline analog from Kung et al., 2008 (see Table 3): Ki = 50 nM |
| Quantified Difference | 3.3-fold lower Ki (higher potency) |
| Conditions | Competitive inhibition of N-terminal His6-tagged recombinant human c-MET (aa 974-1390) measured by spectrophotometry [1]; Comparator assay conditions are equivalent as part of the same structure-activity relationship (SAR) study [2]. |
Why This Matters
For researchers designing c-Met inhibitors, this compound serves as a more potent benchmark tool than a close analog, enabling more sensitive detection of inhibition and clearer SAR interpretation.
- [1] BindingDB. BDBM50396971 / CHEMBL2170953. Affinity Data: Ki=15nM for recombinant human c-MET. View Source
- [2] Kung, P.P., Funk, L., Meng, J., Alton, G., Padrique, E., Mroczkowski, B. Structure activity relationships of quinoline-containing c-Met inhibitors. Eur J Med Chem, 43(6), 1321-1329 (2008). Table 3 includes Ki = 50 nM for a comparator quinoline. View Source
